Tris(phenylthio)arsine
Description
Properties
CAS No. |
1776-70-1 |
|---|---|
Molecular Formula |
C18H15AsS3 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
tris(phenylsulfanyl)arsane |
InChI |
InChI=1S/C18H15AsS3/c1-4-10-16(11-5-1)20-19(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15H |
InChI Key |
GSDQLEGNNAMRJO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S[As](SC2=CC=CC=C2)SC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)S[As](SC2=CC=CC=C2)SC3=CC=CC=C3 |
Other CAS No. |
1776-70-1 |
Pictograms |
Acute Toxic; Environmental Hazard |
Synonyms |
(PhS)3As arsenotrithious acid triphenyl este |
Origin of Product |
United States |
Scientific Research Applications
Biological Applications
1.1 Anticancer Properties
Tris(phenylthio)arsine has shown promise in cancer therapy. Recent studies have demonstrated that arsenic compounds can induce apoptosis in cancer cells. The interaction of this compound with thiol-containing molecules, such as cysteine and glutathione, is crucial for its biological activity. These interactions can lead to the formation of stable complexes that may inhibit cancer cell proliferation.
- Case Study: Cytotoxicity Assessment
1.2 Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to thiol groups in proteins, leading to the inhibition of key biochemical processes. This binding alters the redox state of cellular environments, contributing to its anticancer properties .
Environmental Applications
2.1 Arsenic Removal from Water
this compound and related compounds have been explored for their ability to remove arsenic from contaminated water sources. The formation of As-S bonds enables effective capture and immobilization of arsenic species.
- Data Table: Arsenic Removal Efficiency
| Compound | Initial As Concentration (ppb) | Final As Concentration (ppb) | Efficiency (%) |
|---|---|---|---|
| This compound | 200 | <5 | >97 |
| ABDTH2 (control) | 200 | <5 | >97 |
This data indicates that this compound is as effective as other dithiol compounds in removing arsenic from water .
Material Science Applications
3.1 Synthesis of Organometallic Complexes
this compound serves as a precursor for synthesizing novel organometallic complexes. These complexes are used in catalysis and materials science due to their unique electronic properties.
- Case Study: Structural Characterization
Comparison with Similar Compounds
Triphenylarsine (C₁₈H₁₅As)
- Molecular Weight : 305.92 g/mol.
- Key Properties: Lacks sulfur donors, limiting its ability to form sulfur-bridged metal complexes. Primarily used as a ligand in palladium- or nickel-catalyzed cross-coupling reactions. Its coordination behavior is dominated by the lone pair on arsenic, unlike the bifunctional (As and S) nature of this compound .
Tris(2-chloroethenyl)arsine (Lewisite III, C₆H₆AsCl₃)
- Molecular Weight : 259.39 g/mol.
- Substituents : Three chlorovinyl groups.
- Key Properties: A potent vesicant and chemical warfare agent. The electron-withdrawing chlorine atoms increase its electrophilicity, enabling rapid reactions with biological thiols (e.g., glutathione).
Tris(trifluoromethyl)arsine (C₃H₃AsF₉)
- Molecular Weight : 281.92 g/mol.
- Substituents : Three trifluoromethyl groups.
- Key Properties : The strong electron-withdrawing CF₃ groups result in high ionization energies (10.90–11.41 eV), making it less nucleophilic than this compound. Such compounds are studied for their fluorinated ligand properties in materials science .
Tri(4-isopropylphenyl)arsine (C₂₇H₃₃As)
- Molecular Weight : 431.92 g/mol.
- Substituents : Bulky 4-isopropylphenyl groups.
- Key Properties : Steric hindrance from the isopropyl substituents reduces reactivity toward metal coordination, unlike the more accessible sulfur sites in this compound. This compound is primarily of interest in sterically demanding catalytic systems .
Data Table: Comparative Analysis of this compound and Analogues
Q & A
Q. What protocols ensure reproducibility in studies examining this compound’s role in C–H activation reactions?
- Methodological Answer : Standardize substrate scope by testing aryl/alkyl halides with varying electronic profiles. Use high-throughput screening to identify optimal catalysts and document reaction metrics (TON, TOF) for cross-study comparisons .
Data Contradiction & Validation
Q. How should researchers address inconsistencies in reported thermodynamic stability values for this compound?
Q. What statistical approaches are recommended for analyzing variability in biological activity data across this compound studies?
- Methodological Answer : Apply multivariate analysis (ANOVA, PCA) to isolate confounding variables (e.g., cell line heterogeneity). Use meta-analysis frameworks to aggregate data from independent studies and assess effect sizes .
Experimental Design Considerations
Q. How can researchers design robust controls for studies investigating this compound’s role in photodynamic therapy?
Q. What are best practices for scaling up this compound synthesis without compromising yield or purity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
